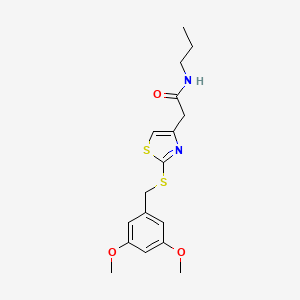

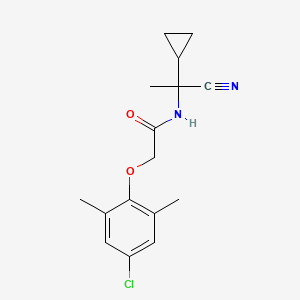

(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” has a CAS Number of 72223-09-7 . It has a molecular weight of 198.27 and its IUPAC name is (2Z)-phenyl (2-piperidinylidene)ethanenitrile . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” is 1S/C13H14N2/c14-10-12 (11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2/b13-12+ .

Physical And Chemical Properties Analysis

The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” is solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Reactions

One area of application is in the synthesis of optically active compounds. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile produces optically active 4-hydroxyalk-2-enenitriles. These compounds are valuable in asymmetric synthesis, highlighting the role of chlorophenyl and piperidinylidene moieties in facilitating stereoselective reactions (Nolcami et al., 1986).

Antimicrobial Activities

Another significant application area is in the development of new antimicrobial agents. A study synthesized and evaluated the microbial activities of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate activities against common pathogens. This underscores the potential of compounds containing the (4-chlorophenyl)(piperidin-2-ylidene)acetonitrile structure as templates for designing new antimicrobial drugs (Ovonramwen et al., 2019).

Metal-Based Chemotherapy

Research into metal-based chemotherapy against tropical diseases has explored complexes involving chlorophenyl and piperidinyl moieties. These compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential in treating tropical diseases (Navarro et al., 2001).

Catalytic Applications

The catalytic properties of compounds with (4-chlorophenyl)(piperidin-2-ylidene)acetonitrile structures have also been explored. For example, a piperidinium triflate catalyzed Biginelli reaction demonstrates the utility of these compounds in facilitating organic transformations, providing a green and efficient method for synthesizing biologically active heterocycles (Ramalingan et al., 2010).

Molecular Docking Studies

The synthesis and characterization of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, including their evaluation in molecular docking studies, highlight the potential of these compounds in drug discovery. These studies provide insights into the binding affinities and interaction modes of these compounds with biological targets, aiding in the design of new therapeutic agents (Elavarasan et al., 2014).

Safety and Hazards

The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

(2E)-2-(4-chlorophenyl)-2-piperidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h4-7,16H,1-3,8H2/b13-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVGJPPGRKHBHV-SEYXRHQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=C(C#N)C2=CC=C(C=C2)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)

![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)